1-Acetylazocan-4-one

説明

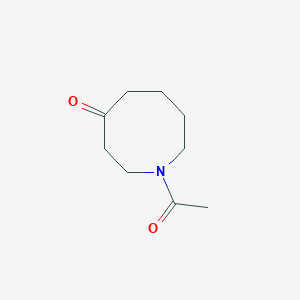

1-Acetylazocan-4-one is an eight-membered heterocyclic compound featuring an azocane backbone (a saturated eight-membered ring containing one nitrogen atom) substituted with an acetyl group at position 1 and a ketone moiety at position 3. Its structure confers unique conformational flexibility and moderate ring strain compared to smaller cyclic ketones like pyrrolidinones or piperidones. Applications of such compounds often lie in medicinal chemistry, where they serve as intermediates for bioactive molecules or as structural motifs in drug design. However, pharmacological data for this compound itself remain uncharacterized in the available literature .

特性

CAS番号 |

114326-04-4 |

|---|---|

分子式 |

C9H15NO2 |

分子量 |

169.22 g/mol |

IUPAC名 |

1-acetylazocan-4-one |

InChI |

InChI=1S/C9H15NO2/c1-8(11)10-6-3-2-4-9(12)5-7-10/h2-7H2,1H3 |

InChIキー |

ZQVBVUPLVSYMQJ-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCCCC(=O)CC1 |

正規SMILES |

CC(=O)N1CCCCC(=O)CC1 |

同義語 |

4(1H)-Azocinone, 1-acetylhexahydro- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The provided evidence highlights structurally complex heterocycles from a patent document (e.g., Examples 1 and 24), which share partial motifs with 1-acetylazocan-4-one but differ significantly in complexity and functionalization. Below is a comparative analysis:

Structural and Functional Comparison

Key Observations:

- Functional Groups : Unlike the patent compounds (e.g., benzothiazole or pyridine-carboxylic acid groups), this compound lacks aromatic or ionizable moieties, which are critical for target engagement in many drug candidates .

- Pharmacological Potential: The patent compounds exhibit demonstrated activity in assays (e.g., kinase inhibition, antiviral effects), attributed to their hybrid aromatic-heterocyclic architectures. In contrast, this compound’s simpler structure may limit direct bioactivity but enhance its utility as a synthetic precursor .

Reactivity and Stability

- The ketone at C-4 in this compound is susceptible to nucleophilic attacks, similar to pyrrolidinones. However, its larger ring may reduce electrophilicity compared to strained five-membered analogs.

- The acetyl group at C-1 could participate in hydrogen bonding or serve as a site for further derivatization, though this is speculative without experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。